Cas no 2417970-29-5 (benzyl N-(3-bromocyclobutyl)carbamate)

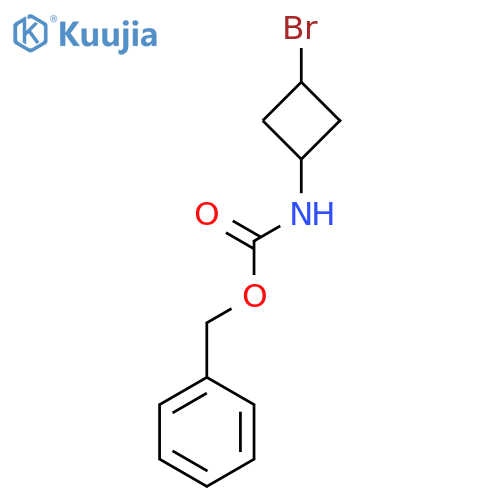

2417970-29-5 structure

商品名:benzyl N-(3-bromocyclobutyl)carbamate

CAS番号:2417970-29-5

MF:C12H14BrNO2

メガワット:284.149062633514

MDL:MFCD33507174

CID:5629956

PubChem ID:149939031

benzyl N-(3-bromocyclobutyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680703-91-5

- EN300-28286789

- 2417970-29-5

- benzyl N-[(1s,3s)-3-bromocyclobutyl]carbamate

- benzyl N-(3-bromocyclobutyl)carbamate

- EN300-28286788

- INDEX NAME NOT YET ASSIGNED

-

- MDL: MFCD33507174

- インチ: 1S/C12H14BrNO2/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)

- InChIKey: COUUNBLLTRWCKE-UHFFFAOYSA-N

- ほほえんだ: BrC1CC(C1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 283.02079g/mol

- どういたいしつりょう: 283.02079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- ふってん: 399.9±41.0 °C(Predicted)

- 酸性度係数(pKa): 11.57±0.40(Predicted)

benzyl N-(3-bromocyclobutyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28286788-5g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 5g |

$2650.0 | 2023-09-08 | ||

| Enamine | EN300-28286788-0.05g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 0.05g |

$768.0 | 2023-09-08 | ||

| Enamine | EN300-28286788-0.5g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 0.5g |

$877.0 | 2023-09-08 | ||

| Enamine | EN300-28286788-1.0g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 1g |

$1701.0 | 2023-05-25 | ||

| Enamine | EN300-28286788-10.0g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 10g |

$7312.0 | 2023-05-25 | ||

| Enamine | EN300-28286788-5.0g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 5g |

$4930.0 | 2023-05-25 | ||

| Enamine | EN300-28286788-1g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 1g |

$914.0 | 2023-09-08 | ||

| Enamine | EN300-28286788-2.5g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 2.5g |

$1791.0 | 2023-09-08 | ||

| Enamine | EN300-28286788-0.1g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 0.1g |

$804.0 | 2023-09-08 | ||

| Enamine | EN300-28286788-0.25g |

benzyl N-(3-bromocyclobutyl)carbamate |

2417970-29-5 | 0.25g |

$840.0 | 2023-09-08 |

benzyl N-(3-bromocyclobutyl)carbamate 関連文献

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2417970-29-5 (benzyl N-(3-bromocyclobutyl)carbamate) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量